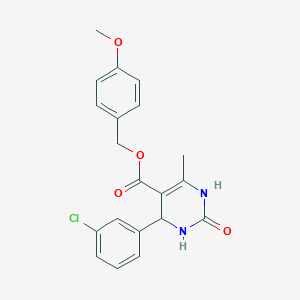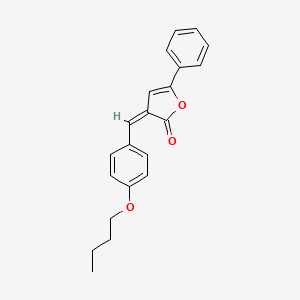
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DIPY or diisobutylbarbituric acid. It is a white crystalline powder that is soluble in water and organic solvents. DIPY has been used in various scientific studies due to its potential applications in medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of DIPY is not fully understood. However, it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating neurotransmission. DIPY enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission. This results in the sedative and hypnotic effects observed in animal studies.
Biochemical and Physiological Effects:
DIPY has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce locomotor activity, induce sleep, and decrease body temperature. DIPY has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
DIPY has several advantages for use in lab experiments. It is readily available, has high purity, and is relatively inexpensive. However, DIPY has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DIPY. In medicine, further studies are needed to elucidate the mechanism of action of DIPY and its potential use in treating neurodegenerative diseases. In agriculture, research is needed to develop more effective herbicides based on DIPY. In material science, further studies are needed to explore the potential applications of DIPY in the synthesis of new materials and polymers. Additionally, more research is needed to fully understand the toxicity of DIPY and its potential environmental impact.
In conclusion, 1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a versatile chemical compound that has potential applications in various scientific fields. Its unique properties make it an attractive target for further research, and its potential uses in medicine, agriculture, and material science make it a valuable tool for scientific discovery.
Méthodes De Synthèse
The synthesis of DIPY involves the reaction between diisobutylmalonate and urea in the presence of a strong base. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of DIPY obtained through this method is high, and the purity is also excellent.
Applications De Recherche Scientifique
DIPY has been extensively studied for its potential applications in various scientific fields. In medicine, DIPY has been shown to have anticonvulsant, sedative, and hypnotic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, DIPY has been used as a herbicide due to its ability to inhibit photosynthesis in plants. In material science, DIPY has been used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)7-13-6-5-11(15)14(12(13)16)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLXNDUFHXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=O)N(C1=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diisobutylpyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)
![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)

![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)


![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4893820.png)
![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)